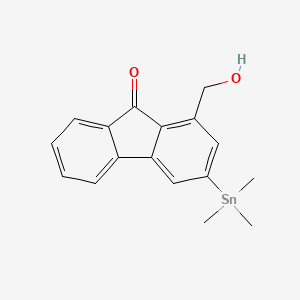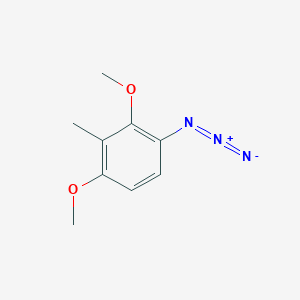
1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one is an organotin compound that features a fluorenone core substituted with a hydroxymethyl group and a trimethylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one typically involves the introduction of the trimethylstannyl group to a fluorenone derivative. One common method involves the reaction of 9-fluorenone with trimethyltin chloride in the presence of a base, such as sodium hydride, to form the trimethylstannyl derivative. The hydroxymethyl group can then be introduced through a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the organotin reagents.
Análisis De Reacciones Químicas
Types of Reactions
1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the fluorenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylstannyl group can participate in substitution reactions, such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalysts, organic halides
Major Products
Oxidation: 1-(Carboxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one
Reduction: 1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-ol
Substitution: Various substituted fluorenones depending on the organic halide used
Aplicaciones Científicas De Investigación
1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules through reactions like the Stille coupling.
Biology: Organotin compounds, including this one, are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds, although their toxicity remains a concern.
Industry: This compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one depends on the specific application and reaction it is involved in. In general, the trimethylstannyl group can act as a nucleophile in substitution reactions, facilitating the formation of new carbon-carbon bonds. The fluorenone core can participate in redox reactions, while the hydroxymethyl group can undergo further functionalization.
Comparación Con Compuestos Similares
1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one can be compared with other organotin compounds, such as:
Trimethyltin chloride: A simpler organotin compound used in similar substitution reactions.
Tributyltin oxide: Another organotin compound with different applications, particularly in antifouling paints.
1-(Hydroxymethyl)-9H-fluoren-9-one: A similar compound lacking the trimethylstannyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in the combination of the fluorenone core with both a hydroxymethyl and a trimethylstannyl group, providing a versatile platform for various chemical transformations and applications.
Propiedades
| 136681-94-2 | |
Fórmula molecular |
C17H18O2Sn |
Peso molecular |
373.0 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)-3-trimethylstannylfluoren-9-one |
InChI |
InChI=1S/C14H9O2.3CH3.Sn/c15-8-9-4-3-7-11-10-5-1-2-6-12(10)14(16)13(9)11;;;;/h1-2,4-7,15H,8H2;3*1H3; |
Clave InChI |
MENZMSPONOYMDD-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=CC(=C2C(=C1)C3=CC=CC=C3C2=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/no-structure.png)
![(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)](/img/structure/B14288059.png)

![[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid](/img/structure/B14288100.png)
